molecular formula C30H33Cl2N7O B1193541 N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

Cat. No. B1193541
M. Wt: 578.5
InChI Key: LCABEBHBHHLVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PS020990 is a bradykinin B1 receptor antagonist.

Scientific Research Applications

Antifungal Applications

Imidazole analogues, including the compound , have shown significant potential as antifungal agents. A study found that these analogues, replacing the methylamino terminus of the aminopropane chain with the imidazole ring, demonstrated potent anti-Candida activity, surpassing that of miconazole and other clinically relevant antifungal agents (Silvestri et al., 2004).

Anticancer and Antimicrobial Activities

Compounds similar to the one have been explored for their potential as anticancer and antimicrobial agents. For instance, a study discussed the development of R115777, a potent and selective inhibitor of farnesyl protein transferase with significant antitumor effects following oral administration in mice (Venet et al., 2003). Additionally, another study synthesized and tested various compounds, including imidazole derivatives, for their antimicrobial activities against various bacteria and fungi (J.V.Guna et al., 2012).

Anticonvulsant Properties

Some research has also looked into the potential anticonvulsant properties of compounds structurally related to N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide. A study detailed the crystal structures of three anticonvulsant enaminones, providing insights into their potential use in the treatment of convulsions (Kubicki et al., 2000).

Electrophysiological Activities

In the realm of cardiac health, compounds similar to the one have been studied for their electrophysiological activities. For instance, a study explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents in cardiac applications (Morgan et al., 1990).

properties

Product Name

N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

Molecular Formula

C30H33Cl2N7O

Molecular Weight

578.5

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

InChI

InChI=1S/C30H33Cl2N7O/c1-38(25-9-5-8-24(32)17-25)30-36-27(18-28(37-30)39-15-14-33-20-39)35-26(16-21-6-3-2-4-7-21)29(40)34-19-22-10-12-23(31)13-11-22/h5,8-15,17-18,20-21,26H,2-4,6-7,16,19H2,1H3,(H,34,40)(H,35,36,37)

InChI Key

LCABEBHBHHLVDY-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=C(Cl)C=C1)C(NC2=NC(N(C3=CC=CC(Cl)=C3)C)=NC(N4C=CN=C4)=C2)CC5CCCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PS020990;  PS 020990;  PS-020990.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.